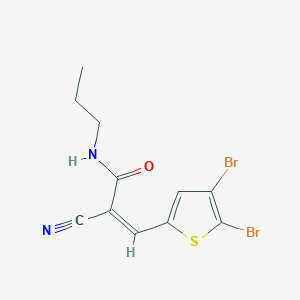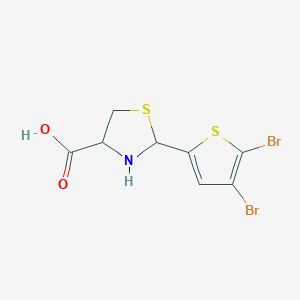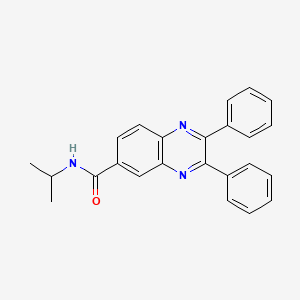![molecular formula C22H20O3 B4701892 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4701892.png)
5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
描述
5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring compound found in various plants, including figs, celery, and parsley. It has been used for centuries in traditional medicine to treat a variety of skin conditions, including psoriasis and vitiligo. In recent years, psoralen has gained attention in scientific research for its potential applications in cancer treatment and gene therapy.
作用机制
Psoralen's mechanism of action is primarily through the formation of covalent bonds with DNA upon exposure to ultraviolet light. This process, known as photoactivation, results in the formation of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-DNA adducts, which can lead to DNA damage and cell death. Psoralen-DNA adducts can also interfere with DNA replication and transcription, leading to mutations and genetic instability.
Biochemical and Physiological Effects:
In addition to its effects on DNA, 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which play important roles in cell signaling and DNA replication, respectively. Psoralen has also been shown to modulate the immune system, acting as both an immunosuppressant and an immunostimulant depending on the context.
实验室实验的优点和局限性
One advantage of using 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its ability to induce site-specific DNA damage, which can be useful for studying the effects of specific mutations or deletions. Its photoactivatable nature also allows for spatial and temporal control over DNA damage, which can be useful for studying the dynamics of DNA repair and replication processes.
One limitation of using 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its potential for off-target effects, as 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-DNA adducts can form at sites other than the intended target. Additionally, its photoactivatable nature requires specialized equipment and protocols, which can be a barrier to its use in some labs.
未来方向
There are several potential future directions for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one research. One area of interest is in the development of more efficient and specific methods for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-mediated gene editing, which could have applications in gene therapy and biotechnology. Another area of interest is in the development of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-based therapies for autoimmune diseases and inflammatory disorders, which could take advantage of its immunomodulatory properties. Finally, further research is needed to better understand the mechanisms underlying 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one's effects on DNA and cellular processes, which could lead to the development of new cancer treatments and therapies.
科学研究应用
Psoralen has been studied extensively for its potential applications in cancer treatment and gene therapy. One of its primary mechanisms of action is through the formation of covalent bonds with DNA upon exposure to ultraviolet light, leading to DNA damage and cell death. This property has been exploited in photodynamic therapy, a cancer treatment that involves the use of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one and light to selectively kill cancer cells.
Psoralen has also been used in gene therapy as a tool for targeted gene editing. By introducing 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-modified DNA into cells and exposing them to ultraviolet light, researchers can induce site-specific DNA damage and trigger DNA repair mechanisms that can be used to replace or delete specific genes.
属性
IUPAC Name |
5-butyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-4-8-16-11-21(23)25-19-13-20-18(12-17(16)19)22(14(2)24-20)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLLCXRLHWLTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)



![1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4701848.png)

![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4701856.png)
![1-[(3-chloro-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4701860.png)
![N-cyclopentyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4701863.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4701876.png)
![5-[(4-tert-butylcyclohexyl)carbonyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4701900.png)
![2-(1-(3-methylbutyl)-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4701902.png)